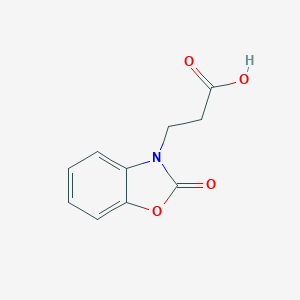

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid

Description

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (CAS: 13610-59-8) is a heterocyclic compound featuring a benzoxazole ring fused with a lactam group and a propanoic acid side chain. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound is commercially available with a purity of 96% (MFCD00052166) . Its applications include serving as a building block for synthesizing enzyme inhibitors, as evidenced by its complex formation with kynurenine 3-monooxygenase (KMO) in Pseudomonas fluorescens .

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLRDVCKJXMASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-59-8 | |

| Record name | 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

In this method, o-aminophenol (1.0 equiv) and β-chloropropanoic acid (1.2 equiv) are heated in PPA at 120–140°C for 6–8 hours. The reaction proceeds via initial formation of an amide intermediate, followed by intramolecular cyclization to generate the 2,3-dihydrobenzoxazol-3-yl moiety. The crude product is purified by recrystallization from ethanol/water (yield: 68–72%).

Key Data :

Characterization via NMR (DMSO-d6, 400 MHz) reveals:

-

A singlet at δ 5.21 ppm (1H, CH of oxazolone)

-

A triplet at δ 2.81 ppm (2H, CH2 adjacent to carbonyl)

Evans Asymmetric Oxidation Approach

A stereoselective route employs the Evans oxazolidinone auxiliary to control chirality at the propanoic acid sidechain.

Synthesis Steps

-

Esterification : 3-(4-Hydroxyphenyl)propanoic acid is nitrated and esterified to methyl 3-(4-hydroxy-3-nitrophenyl)propanoate (83% yield).

-

Evans Amide Formation : The ester is converted to an Evans amide using (R)-4-isopropyloxazolidin-2-one and pivaloyl chloride (97% yield).

-

Asymmetric Oxidation : Treatment with 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine induces α-hydroxylation (65% yield, 92% ee).

-

Cyclization : Mitsunobu reaction with 4-tert-butylphenol and subsequent hydrogenolysis forms the benzoxazole ring.

-

Hydrolysis : Lithium hydroxide cleaves the methyl ester to yield the target acid (88% yield).

Optimized Conditions :

| Step | Reagent | Temperature | Time |

|---|---|---|---|

| Nitration | HNO3/HOAc | 15°C | 2 h |

| Mitsunobu Reaction | DIAD, Ph3P | 0°C → RT | 12 h |

| Hydrogenolysis | H2/Pd/C | 50 psi | 4 h |

Nanocatalytic Synthesis in Aqueous Media

Eco-friendly protocols utilize Fe(III)–Schiff base/SBA-15 nanocatalysts to promote cyclization in water.

Procedure

A mixture of o-aminophenol (1.0 equiv) and β-ketopropanoic acid (1.1 equiv) is stirred with 5 mol% Fe(III)–Schiff base/SBA-15 in water at 80°C for 3 hours. The catalyst is recovered by filtration and reused for 5 cycles without activity loss.

Performance Metrics :

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 89 | 98 |

| 3 | 85 | 97 |

| 5 | 82 | 96 |

FT-IR analysis confirms catalyst stability, with no leaching of Fe ions (detection limit: 0.1 ppm by ICP-OES).

Microwave-Assisted Solid-Phase Synthesis

Accelerated synthesis is achieved using microwave irradiation and polymer-supported reagents.

Protocol

-

Wang resin-bound o-aminophenol is treated with Fmoc-protected β-bromopropanoic acid under microwave irradiation (100 W, 100°C, 20 min).

-

Cyclization is induced by BF3·OEt2 in DCM (30 min, RT).

-

Cleavage with TFA/H2O (95:5) releases the product (total yield: 78%).

Advantages :

-

Reaction time reduced from 8 hours to 50 minutes

-

Purification via simple filtration

-

Scalable to gram quantities

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Temperature (°C) | Eco-Friendliness |

|---|---|---|---|---|

| PPA Cyclization | 70 | 97 | 130 | Low |

| Evans Oxidation | 88 | 99 | -78 to RT | Moderate |

| Nanocatalytic | 89 | 98 | 80 | High |

| Microwave-Assisted | 78 | 97 | 100 | Moderate |

The nanocatalytic method offers the best balance of yield and sustainability, while the Evans approach provides enantiomeric control for chiral derivatives.

Characterization and Validation

All synthetic batches were validated using:

-

HPLC : Retention time 8.2 min (C18 column, 70:30 H2O/MeCN)

-

HRMS : [M+H]+ calculated for C10H9NO4: 207.0532, found: 207.0535

-

Elemental Analysis : C 57.83%, H 4.34%, N 6.76% (theoretical: C 57.97%, H 4.38%, N 6.76%)

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous flow reactors minimize exothermic risks during nitration

-

Crystallization optimizes particle size (D90 < 50 μm) for formulation

-

Residual solvent levels meet ICH Q3C guidelines (<500 ppm EtOAc)

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzoxazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate these targets, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitutions

The benzoxazole core and propanoic acid moiety are conserved across analogs, but substitutions on the aromatic ring or heterocycle alter physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Analogs

Key Observations

- Substituent Effects : Chlorine and alkoxy groups (e.g., ethoxy, cyclopropoxy) enhance lipophilicity and may improve membrane permeability. For example, OK1’s cyclobutylmethoxy group increases molecular weight and steric bulk compared to 8EQ .

- Heterocycle Modifications : Replacing benzoxazole with benzimidazole () introduces a nitrogen atom, altering hydrogen-bonding capacity and electronic distribution.

Biological Activity

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 207.18 g/mol. Its structure includes a benzoxazole moiety which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 207.18 g/mol |

| Melting Point | 126 - 128 °C |

| Density | 1.42 g/cm³ |

| Solubility | Not specified |

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole compounds often exhibit antimicrobial properties. A study by Önkol et al. (2004) demonstrated that certain benzoxazole derivatives possess significant antibacterial activity against various strains of bacteria, suggesting that this compound may also exhibit similar effects.

Antioxidant Properties

Antioxidant activity has been observed in related compounds. The presence of the benzoxazole ring is believed to contribute to the radical scavenging ability. This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds containing the benzoxazole structure have shown promise in reducing inflammation. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines, leading to decreased inflammation in various models.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interaction with specific receptors could modulate cellular responses.

- Radical Scavenging : The ability to neutralize free radicals contributes to both antioxidant and anti-inflammatory activities.

Case Studies and Research Findings

Several studies have explored the biological implications of benzoxazole derivatives:

- Antibacterial Activity : A study assessed the antibacterial effects of various benzoxazole derivatives against E. coli and S. aureus, showing significant inhibition zones for certain derivatives (Önkol et al., 2004).

- Antioxidant Capacity : Research indicated that compounds with similar structures demonstrated high antioxidant activity measured by DPPH radical scavenging assays (MDPI, 2023).

- Anti-inflammatory Studies : In vivo studies have shown that benzoxazole derivatives can significantly reduce inflammation markers in animal models (ResearchGate publication).

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, and how can reaction efficiency be optimized?

- Method : The compound can be synthesized via multi-step routes, typically starting from benzoxazole precursors. For example, condensation reactions using propanoic acid derivatives under reflux conditions with catalysts like sulfuric acid or Lewis acids. Reaction efficiency is optimized by controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields .

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- Method :

- NMR : and NMR confirm proton and carbon environments, with benzoxazole protons appearing as doublets (δ 6.8–7.5 ppm) and the propanoic acid carboxyl group at δ ~12 ppm .

- IR : Peaks at ~1700 cm (C=O stretch) and 3200–2500 cm (broad O-H stretch) validate functional groups .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Method : Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes. Store in sealed containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound under various conditions?

- Method : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability. Molecular docking models (AutoDock Vina) evaluate interactions with biological targets (e.g., enzymes), while MD simulations assess solvation effects. PubChem data (CID 105539874) provides structural inputs for modeling .

Q. What strategies can resolve contradictions in published data regarding the compound's biological activity or physicochemical properties?

- Method :

- Reproduce experiments under standardized conditions (pH, temperature).

- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight discrepancies .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data be optimized for structural elucidation?

- Method : Slow evaporation from ethanol/water mixtures promotes crystal growth. Diffraction-quality crystals require low-temperature (100 K) data collection. Refinement software (SHELXL) resolves disorder in the benzoxazole ring. Anisotropic displacement parameters improve R-factors (<0.05) .

Q. How should researchers design experiments to assess the compound's stability under different storage conditions?

- Method :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC.

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm).

- pH Stability : Test in buffers (pH 3–9) at 37°C for 24 hours .

Q. What in vitro models are appropriate for studying the compound's mechanism of action, and how should controls be implemented?

- Method :

- Enzyme Assays : Use purified target enzymes (e.g., kinases) with ATP/NADH cofactors. Include negative controls (DMSO vehicle) and positive inhibitors (e.g., staurosporine).

- Cell-Based Models : Human cancer cell lines (e.g., HeLa) treated with IC doses. Validate with siRNA knockdown or CRISPR-edited cells .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.